molecular formula C25H22FNO5S B248692 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B248692
Poids moléculaire: 467.5 g/mol
Clé InChI: OMHMSRQXQUHBEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use as a treatment for various types of cancer. The compound was first synthesized in 2011 by researchers at Takeda Pharmaceutical Company, and since then, it has been extensively studied in both preclinical and clinical settings.

Mécanisme D'action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of several signaling pathways that are involved in the growth and survival of cancer cells. Specifically, the compound inhibits the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the development and function of B cells. By inhibiting BTK, 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can prevent the activation of several downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the induction of cancer cell death, and the inhibition of cancer cell proliferation. In addition, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for BTK, which allows for the targeted inhibition of this signaling pathway. In addition, the compound has been shown to have a favorable pharmacokinetic profile, which makes it suitable for use in animal models. However, one limitation of using 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is that it may not be effective in all types of cancer, and more research is needed to determine its efficacy in different cancer types.

Orientations Futures

There are several future directions for the study of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, including the development of more potent analogs, the exploration of its efficacy in combination with other cancer treatments, and the investigation of its potential use in other diseases that involve dysregulated B cell signaling. In addition, more research is needed to determine the long-term safety and efficacy of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in clinical settings.

Méthodes De Synthèse

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 3,4-dimethoxyphenylacetonitrile with 2-fluorobenzaldehyde, followed by the addition of thienylacetic acid and a series of other reactions. The final product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Applications De Recherche Scientifique

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use as a treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells and induce cell death through a mechanism that involves the inhibition of several signaling pathways.

Propriétés

Formule moléculaire

C25H22FNO5S

Poids moléculaire

467.5 g/mol

Nom IUPAC

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO5S/c1-31-18-10-9-15(14-19(18)32-2)11-12-27-22(16-6-3-4-7-17(16)26)21(24(29)25(27)30)23(28)20-8-5-13-33-20/h3-10,13-14,22,29H,11-12H2,1-2H3

Clé InChI

OMHMSRQXQUHBEP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F)OC

SMILES canonique

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.